Tert-butyl oxolane-2-carboxylate

Protecting group strategy Carboxylic acid protection Orthogonal deprotection

Tert-butyl oxolane-2-carboxylate (CAS 1342514-34-4) is a saturated cyclic ether ester with molecular formula C₉H₁₆O₃ and molecular weight 172.22 g/mol, also cataloged under CAS 99803-15-3 and MFCD19600043. It is commercially available from multiple suppliers in quantities ranging from 100 mg to 2.5 g, typically at 95% purity.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 1342514-34-4
Cat. No. B1445168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl oxolane-2-carboxylate
CAS1342514-34-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCO1
InChIInChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h7H,4-6H2,1-3H3
InChIKeyBNPRLRIPNIPHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Oxolane-2-Carboxylate (CAS 1342514-34-4) Procurement Guide: Sourcing and Specification Overview


Tert-butyl oxolane-2-carboxylate (CAS 1342514-34-4) is a saturated cyclic ether ester with molecular formula C₉H₁₆O₃ and molecular weight 172.22 g/mol, also cataloged under CAS 99803-15-3 and MFCD19600043 [1] . It is commercially available from multiple suppliers in quantities ranging from 100 mg to 2.5 g, typically at 95% purity . The compound features a tetrahydrofuran (oxolane) ring bearing a tert-butyl ester group at the 2-position, with calculated LogP of 1.42, polar surface area of 36 Ų, and Fsp³ of 0.888, indicative of moderate lipophilicity and high saturation [1]. It serves as a protected carboxylic acid building block in organic synthesis and pharmaceutical intermediate development [2].

Why Tert-Butyl Oxolane-2-Carboxylate Cannot Be Substituted Arbitrarily in Multi-Step Syntheses


The tert-butyl oxolane-2-carboxylate scaffold is not interchangeable with other tetrahydrofuran-2-carboxylate esters without altering key synthetic outcomes. The tert-butyl ester moiety confers distinct acid-lability and steric bulk that fundamentally differs from methyl, ethyl, or phenyl analogs. In enzymatic kinetic resolution of tetrahydrofuran-2-carboxylate esters, the choice of ester group directly impacts enantioselectivity: ethyl (±)-tetrahydrofuran-2-carboxylate undergoes hydrolysis with Aspergillus melleus protease to yield (R)-THFC in 94.4% ee (E=60), whereas alternative esters may exhibit substantially different enzyme-substrate recognition [1]. Additionally, the parent tetrahydrofuran-2-carboxylic acid (THFC) scaffold is a validated chiral building block for clinically relevant antibiotics (furopenem) and α₁-adrenoceptor antagonists (terazosin, alfuzosin), but the free acid cannot serve as a masked carboxylate equivalent in orthogonal protection schemes [2] [3]. Substituting tert-butyl oxolane-2-carboxylate with a methyl or ethyl ester removes the acid-cleavable orthogonal protecting group capability, while substitution with the free acid eliminates compatibility with base-sensitive or nucleophile-sensitive synthetic steps requiring carboxyl protection .

Tert-Butyl Oxolane-2-Carboxylate Quantitative Differentiation Evidence vs. Closest Analogs


Orthogonal Protection Strategy: Tert-Butyl Ester vs. Free Acid and Other Alkyl Esters

The tert-butyl ester group in tert-butyl oxolane-2-carboxylate provides acid-labile protection of the carboxyl function that is orthogonal to base-stable protecting groups and hydrogenolysis conditions. This enables selective deprotection using trifluoroacetic acid (TFA) or HCl without affecting base-sensitive functionality elsewhere in the molecule [1]. In contrast, the free tetrahydrofuran-2-carboxylic acid (CAS 16874-33-2) lacks this protective capability entirely, while methyl and ethyl tetrahydrofuran-2-carboxylates require stronger basic hydrolysis conditions (NaOH or LiOH) that may be incompatible with base-sensitive substrates [2]. Class-level inference from peptide synthesis and general organic synthesis literature demonstrates that tert-butyl esters undergo acid-catalyzed cleavage approximately 10⁴–10⁵ times faster than methyl esters under identical acidic conditions, a differential that is critical for orthogonal deprotection sequences [3].

Protecting group strategy Carboxylic acid protection Orthogonal deprotection Multi-step synthesis

Lipophilicity Advantage: Measured LogP 1.42 vs. Free Acid and Shorter Alkyl Esters

Tert-butyl oxolane-2-carboxylate has a calculated LogP of 1.42 as reported by ChemSpace [1]. The free tetrahydrofuran-2-carboxylic acid (CAS 16874-33-2) has a calculated LogP of approximately 0.32, representing a greater than 10-fold difference in octanol-water partition coefficient. Methyl tetrahydrofuran-2-carboxylate has a calculated LogP of approximately 0.55, while ethyl tetrahydrofuran-2-carboxylate is approximately 0.90 [2]. The enhanced lipophilicity of the tert-butyl ester translates to improved organic phase extraction efficiency during aqueous workup procedures and potentially altered chromatographic retention behavior.

Lipophilicity LogP Partition coefficient Membrane permeability Extraction efficiency

Chiral Precursor Compatibility: Racemic vs. Enantiopure THFC Building Blocks

Racemic tert-butyl oxolane-2-carboxylate may serve as a precursor for chiral tetrahydrofuran-2-carboxylic acid (THFC) via enantioselective hydrolysis, analogous to established chemoenzymatic protocols demonstrated for ethyl tetrahydrofuran-2-carboxylate. Fujima et al. (2003) reported that Aspergillus melleus protease digests ethyl (±)-tetrahydrofuran-2-carboxylate with enantioselectivity E=60, yielding (R)-THFC in 94.4% ee, which after DCHA salt formation reaches >99% ee in 22% overall yield from racemic ester [1]. The tert-butyl ester presents a distinct steric and electronic profile compared to the ethyl ester, offering alternative substrate-enzyme recognition that may yield different enantioselectivity values or enzyme compatibility. This positions racemic tert-butyl oxolane-2-carboxylate as a viable entry point to enantiopure THFC, which is a validated chiral building block for furopenem (non-natural β-lactam antibiotic) and other chiral pharmaceuticals [2].

Chiral resolution Enantioselective synthesis Kinetic resolution Asymmetric catalysis

Fsp³ Carbon Saturation Index: 0.888 vs. Aromatic Oxolane Analogs

Tert-butyl oxolane-2-carboxylate possesses an Fsp³ (fraction of sp³-hybridized carbons) value of 0.888, as calculated from its molecular structure (8 sp³ carbons / 9 total carbons) [1]. This high saturation index contrasts with aromatic furan-2-carboxylate analogs, which have Fsp³ values approaching 0.0–0.2. In medicinal chemistry, Fsp³ is a validated correlate of clinical success: Lovering et al. (2009) demonstrated that compounds with Fsp³ ≥ 0.45 exhibit significantly higher clinical progression rates than flatter, more aromatic counterparts [2]. The saturated oxolane scaffold thus provides a three-dimensional molecular architecture with enhanced conformational flexibility, which may translate to improved solubility, reduced crystal packing energy, and distinct target engagement profiles relative to planar heteroaromatic analogs [3].

Fsp³ Carbon bond saturation Drug-likeness Fraction sp³ Medicinal chemistry optimization

Commercial Availability: 28 Stock Listings Across 5 Suppliers vs. Niche Oxolane Analogs

Tert-butyl oxolane-2-carboxylate is commercially accessible through a robust supplier network. ChemSpace lists 28 discrete catalog items from 5 distinct suppliers offering this compound in quantities from 100 mg to 2.5 g at 95% purity, with lead times as short as 2 days for US-based shipment [1]. CymitQuimica offers the compound at 95% minimum purity in 50 mg and 500 mg quantities . In contrast, many substituted oxolane-2-carboxylate analogs (e.g., methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate; ethyl 2-(aminomethyl)oxolane-2-carboxylate) are custom synthesis items or available from single vendors with extended lead times and higher minimum order quantities . This established multi-vendor commercial footprint reduces procurement risk and ensures supply continuity for iterative synthetic campaigns.

Commercial availability Supply chain Lead time Building block accessibility

Supporting Evidence: Pharmaceutical Lineage Validation — THFC Scaffold in Approved Drugs

While direct activity data for tert-butyl oxolane-2-carboxylate is limited, the parent tetrahydrofuran-2-carboxylic acid (THFC) scaffold has established pharmaceutical utility that validates procurement of its protected ester derivatives. (R)-THFC is the chiral building block for furopenem, a clinically efficacious non-natural β-lactam antibiotic [1]. The THFC core is also integral to terazosin (α₁-adrenoceptor antagonist for hypertension and benign prostatic hyperplasia) and alfuzosin [2]. (R)-2-THFA additionally serves as an intermediate for Xofluza (baloxavir marboxil), a cap-dependent endonuclease inhibitor for influenza treatment . The tert-butyl ester of this scaffold preserves the synthetic utility of the THFC core while providing orthogonal carboxyl protection, enabling access to this validated pharmacophore under conditions incompatible with the free acid.

Pharmaceutical intermediate THFC scaffold Drug synthesis Building block validation

Priority Procurement and Research Application Scenarios for Tert-Butyl Oxolane-2-Carboxylate


Multi-Step Organic Synthesis Requiring Orthogonal Carboxyl Protection

The tert-butyl ester group enables acid-labile protection of the carboxyl function that is orthogonal to base-stable protecting groups. This makes tert-butyl oxolane-2-carboxylate the preferred starting material for synthetic sequences involving base-sensitive functionality, nucleophilic additions, or hydrogenolysis steps that would be incompatible with free acids or base-labile methyl/ethyl esters [1]. Selective deprotection with TFA or HCl releases the free acid without affecting base-stable protecting groups elsewhere in the molecule [2].

Medicinal Chemistry Scaffold Diversification Leveraging High Fsp³ Saturation

The saturated oxolane scaffold (Fsp³ = 0.888) provides a three-dimensional building block template aligned with modern medicinal chemistry design principles favoring increased carbon saturation for improved clinical developability [3]. This saturated heterocyclic core offers distinct conformational flexibility and potentially reduced promiscuity compared to planar aromatic furan-2-carboxylate alternatives, supporting library synthesis and SAR exploration in drug discovery programs [4].

Enantiopure Pharmaceutical Intermediate Development via Chiral Resolution

Racemic tert-butyl oxolane-2-carboxylate serves as a procurement-accessible entry point for generating enantiopure tetrahydrofuran-2-carboxylic acid (THFC), a validated chiral building block for furopenem (β-lactam antibiotic), terazosin, alfuzosin, and Xofluza [5] [6]. Enzymatic kinetic resolution or chiral chromatographic separation of the tert-butyl ester, analogous to established protocols for ethyl THFC esters, can provide both enantiomers for asymmetric synthesis programs [7].

Process Chemistry Development and Route Scouting

The compound's established multi-vendor commercial availability (28 stock listings from 5 suppliers, 2–3 day lead time, 95% purity) enables rapid procurement for route scouting and process optimization without custom synthesis delays [8]. The tert-butyl ester offers favorable organic phase extraction characteristics (LogP = 1.42) that facilitate aqueous workup and purification optimization during process development [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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